Differential α1-Adrenoceptor Subtype Binding Profile of 3-MPPI vs. Selective and Nonselective Comparators
3-MPPI exhibits a distinct α₁ subtype binding profile with pKi values of 8.74 (α₁B), 9.44 (α₁D), and 9.57 (α₁A), corresponding to Ki values of approximately 1.8 nM, 0.36 nM, and 0.27 nM respectively, demonstrating high affinity across all three subtypes with a slight preference for α₁A and α₁D. In direct comparison within the same human α₁-AR panel study, 3-MPPI showed higher affinity than the clinical α₁ antagonist doxazosin and was noted among compounds with the highest α₁ affinities tested [1]. In contrast, BMY-7378 exhibits pronounced α₁D selectivity with Ki values of 2 nM (α₁D), 800 nM (α₁A), and 600 nM (α₁B) (>100-fold α₁D selectivity) [2]. WAY-100635 has negligible α₁ binding affinity, with reported Ki values >1000 nM at α₁-AR subtypes [3].
| Evidence Dimension | α₁-Adrenoceptor subtype binding affinity |
|---|---|
| Target Compound Data | pKi: 8.74 (α₁B), 9.44 (α₁D), 9.57 (α₁A); equivalent Ki: ~1.8 nM, 0.36 nM, 0.27 nM |
| Comparator Or Baseline | BMY-7378: Ki = 2 nM (α₁D), 800 nM (α₁A), 600 nM (α₁B); WAY-100635: Ki >1000 nM (all α₁ subtypes); Doxazosin: lower affinity than 3-MPPI (exact pKi values not reported) |
| Quantified Difference | 3-MPPI shows >400-fold higher α₁A affinity and >300-fold higher α₁B affinity vs. BMY-7378; >1000-fold higher α₁ affinity vs. WAY-100635 |
| Conditions | [³H]prazosin displacement in CHO cells expressing human α₁A, α₁B, or α₁D-adrenoceptors (for 3-MPPI and comparators where applicable) |
Why This Matters
The balanced high-affinity α₁ subtype profile of 3-MPPI enables research applications requiring broad α₁-AR blockade without subtype bias, distinguishing it from α₁D-selective tools like BMY-7378 and 5-HT₁A-selective tools lacking α₁ activity.
- [1] Pupo, A. S., Baker, J. G., & Proudman, R. G. W. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602. View Source
- [2] TargetMol. (n.d.). BMY 7378 dihydrochloride product page. View Source
- [3] Glpbio. (n.d.). WAY-100635 Maleate product page. View Source
